7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione
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Overview
Description
7-(Bromomethyl)-1,7-dimethylbicyclo[221]heptane-2,3-dione is a bicyclic compound with a unique structure that includes a bromomethyl group and two ketone functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione typically involves the bromination of a suitable precursor. One common method involves the reaction of camphene with N-bromosuccinimide in acetonitrile. This reaction proceeds through a bromination mechanism, where the bromine cation attacks the terminal carbon atom of the camphene’s double bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reagent concentrations to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The ketone groups can undergo oxidation and reduction reactions.
Addition Reactions: The double bonds in the bicyclic structure can participate in addition reactions.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Acetonitrile: Common solvent for these reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Substitution Products: Where the bromine atom is replaced by other nucleophiles.
Oxidation Products: Such as carboxylic acids or esters.
Reduction Products: Such as alcohols.
Scientific Research Applications
7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione involves its reactivity due to the presence of the bromomethyl group and the ketone functionalities. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. The ketone groups can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-2,3-dione, 1,7,7-trimethyl-: Similar structure but lacks the bromomethyl group.
Bicyclo[2.2.1]heptane, 7,7-dimethyl-2-methylene-: Similar bicyclic structure but different functional groups.
Uniqueness
The presence of the bromomethyl group in 7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione makes it unique compared to other similar compounds. This functional group imparts distinctive reactivity, making it valuable for specific synthetic applications and research studies.
Properties
Molecular Formula |
C10H13BrO2 |
---|---|
Molecular Weight |
245.11 g/mol |
IUPAC Name |
7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione |
InChI |
InChI=1S/C10H13BrO2/c1-9-4-3-6(7(12)8(9)13)10(9,2)5-11/h6H,3-5H2,1-2H3 |
InChI Key |
YCFGJEUKLHTOAS-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(C1(C)CBr)C(=O)C2=O |
Origin of Product |
United States |
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